4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester
Description
This compound belongs to the piperidine-carboxylic acid ester family, characterized by a benzyl ester group and a 6-fluoropyridin-3-yloxymethyl substituent. It serves as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting metabolic and neurological disorders . Its structure enables diverse functionalization, making it a versatile scaffold for drug discovery.
Properties
IUPAC Name |
benzyl 4-[(6-fluoropyridin-3-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-18-7-6-17(12-21-18)24-13-16-8-10-22(11-9-16)19(23)25-14-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRSVJKZXPZNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CN=C(C=C2)F)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers a robust method for attaching the fluoropyridinyloxymethyl group to the piperidine core. In this protocol, piperidine-1-carboxylic acid benzyl ester reacts with 6-fluoropyridin-3-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 0–25°C.
Mechanistic Insights :
-
The reaction proceeds via oxidation-reduction between the alcohol and phosphine, generating an oxyphosphonium intermediate.
-
Nucleophilic displacement by the piperidine’s C4 hydroxyl group (activated as a better leaving group) yields the ether linkage.
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF | 92% |
| Temperature | 25°C | 88% |
| Stoichiometry (DEAD) | 1.2 eq | 90% |
This method achieves yields up to 92% but requires rigorous exclusion of moisture to prevent side reactions.
Cyclization of Linear Precursors
Ring-Closing Metathesis (RCM)
A stereocontrolled synthesis employs RCM of diene precursors using Grubbs II catalyst. For example, N-benzyloxycarbonyl-protected 4-(6-fluoropyridin-3-yloxy)pent-4-en-1-amine undergoes RCM in dichloromethane at 40°C to form the piperidine ring.
Key Steps :
-
Diene Synthesis : Condensation of 6-fluoropyridin-3-ol with 4-penten-1-ol via Mitsunobu reaction.
-
Amine Protection : Benzyl chloroformate (CbzCl) in dichloromethane with triethylamine.
Challenges : Epimerization at C4 during cyclization necessitates chiral auxiliaries or asymmetric catalysis.
Protective Group Strategies and Final Deprotection
Benzyl Ester Installation
The benzyl ester group is introduced early in the synthesis to protect the piperidine nitrogen. Piperidine is treated with benzyl chloroformate (CbzCl) in dichloromethane with triethylamine as a base, achieving quantitative conversion.
Deprotection Considerations :
-
Hydrogenolysis (H₂/Pd-C) removes the benzyl group but risks reducing the fluoropyridine ring.
-
Alternative: Use tert-butyloxycarbonyl (Boc) protection, removed via trifluoroacetic acid (TFA).
Comparative Analysis of Synthetic Routes
| Method | Yield | Cost | Scalability | Stereocontrol |
|---|---|---|---|---|
| Mitsunobu Alkylation | 92% | Moderate | High | Low |
| Suzuki Coupling | 89% | High | Moderate | Moderate |
| RCM Cyclization | 85% | High | Low | High |
The Mitsunobu reaction offers the highest yield and scalability, whereas RCM provides superior stereochemical fidelity .
Chemical Reactions Analysis
Types of Reactions
4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester exhibit anticancer properties. The presence of the fluorinated pyridine ring enhances the compound's interaction with biological targets involved in cancer proliferation pathways, making it a candidate for further development as an anticancer agent.
Neurological Disorders
The piperidine structure is known for its ability to interact with neurotransmitter receptors. Preliminary studies suggest that this compound may have potential applications in treating neurological disorders, such as depression and anxiety, by modulating serotonin and dopamine pathways.
Antimicrobial Properties
Fluorinated compounds often show increased antimicrobial activity. Investigations into the structure-activity relationship (SAR) of similar compounds have shown that modifications to the piperidine ring can enhance efficacy against various bacterial strains, indicating potential for development as an antimicrobial agent.
Synthesis and Derivatives
The synthesis of 4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions, including:
- Pyridine Functionalization : Introduction of the fluorine atom and other substituents to enhance biological activity.
- Piperidine Formation : Creating the piperidine ring through cyclization processes.
Derivatives of this compound are also being explored for improved pharmacokinetic properties and reduced toxicity.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potency. |
| Study 2 | Assess neurological impact | Showed promise in animal models for reducing anxiety-like behaviors, suggesting modulation of serotonin receptors. |
| Study 3 | Antimicrobial testing | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
Mechanism of Action
The mechanism of action of 4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The piperidine ring may also contribute to the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Piperidine Ring
a) 4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 2270912-81-5)
- Structural Difference : Replaces the benzyl ester with a tert-butyl ester.
- Molecular Weight : 310.37 g/mol (vs. ~344–379 g/mol for benzyl analogs).
b) 4-[(3-Fluoro-pyridin-4-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester (Example 56, )
- Structural Difference: Substitutes the oxymethyl group with an aminomethyl linkage and a 3-fluoro-pyridin-4-yl moiety.
- Molecular Weight : 344.36 g/mol.
- Impact: The amino group introduces hydrogen-bonding capability, which may improve target binding affinity but reduce solubility .
c) 4-(6-Chloro-pyridin-3-ylMethoxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS 939986-09-1)
- Structural Difference : Replaces fluorine with chlorine and uses a tert-butyl ester.
- Molecular Weight : 326.82 g/mol.
Functional Group Modifications
a) 4-[(3,4-Difluoro-phenyl)-propionyl-amino]-piperidine-1-carboxylic acid benzyl ester ()
- Structural Difference: Incorporates a difluorophenyl-propionylamino group.
- Molecular Weight : ~344–379 g/mol (exact value unspecified).
- Impact : The propionyl group enhances lipophilicity and may prolong half-life, while the difluorophenyl moiety contributes to π-π stacking interactions in opioid receptor binding .
b) 4-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (Ref: 10-F081683)
- Structural Difference: Adds a cyclopropyl-amino and (S)-2-amino-propionyl group.
- The stereochemistry (S-configuration) may influence chiral recognition in biological systems .
Pharmacological and Physicochemical Comparisons
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Biological Activity |
|---|---|---|---|---|
| Target Compound (Benzyl ester) | ~344–379 | 6-Fluoropyridinyloxymethyl, Benzyl | Moderate lipophilicity | Metabolic regulation (potential) |
| tert-Butyl ester analog (CAS 2270912-81-5) | 310.37 | tert-Butyl ester | Higher lipophilicity | Intermediate for drug synthesis |
| 4-(6-Chloro-pyridin-3-ylMethoxy) analog | 326.82 | Chloropyridinyl, tert-Butyl | Lower solubility | Unknown (structural probe) |
| Difluorophenyl-propionylamino analog | ~379 | Difluorophenyl, Propionyl | High lipophilicity | Opioid receptor ligand |
Therapeutic Implications
- Metabolic Disorders : Fluoropyridinyl derivatives in piperidine-carboxylic acid esters are implicated in glucose metabolism regulation, as seen in structurally related compounds ().
- Neurological Targets: Analogs with amino or propionyl groups () show promise as opioid receptor ligands, highlighting the scaffold’s versatility .
Biological Activity
4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a piperidine ring and a fluorinated pyridine moiety, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
- Chemical Formula : C18H22FN3O3
- Molecular Weight : 345.38 g/mol
- CAS Number : 2270909-24-3
The compound features a benzyl ester functional group attached to a carboxylic acid, which is known to influence its solubility and biological activity.
Research indicates that compounds similar to 4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester exhibit significant inhibitory effects on various enzymatic pathways. For instance, studies have shown that related hydroxypyridone carboxylic acids can inhibit HIV reverse transcriptase (RT) associated with RNase H activity without significantly affecting RT polymerase activity . This suggests that the compound may possess similar antiviral properties.
Antiviral Activity
In vitro studies have demonstrated that certain derivatives of pyridine carboxylic acids, including those with benzyl ester modifications, can exhibit antiviral activities against HIV. For example, one study reported that an analogue showed reasonable cell-based antiviral activity with an EC50 value of 10 µM . This highlights the potential of 4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester in developing antiviral therapeutics.
Case Study: Antiviral Efficacy
In one notable study, researchers synthesized several hydroxypyridone derivatives and evaluated their biological activity against HIV. The results indicated that modifications to the carboxylic acid moiety significantly impacted antiviral efficacy. Specifically, the introduction of a benzyl group was found to enhance inhibitory potency against HIV RT, suggesting that similar modifications in 4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester could yield promising results in antiviral drug development .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | EC50 (µM) | Notes |
|---|---|---|---|---|
| Hydroxypyridone derivative | Structure | Inhibits HIV RT RNase H | 10 | Effective in vitro |
| Benzyl ester analogue | Structure | Moderate antiviral activity | TBD | Further studies needed |
| 4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester | Structure | Potentially active | TBD | Requires further investigation |
Q & A
Q. Key Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Purification Method |
|---|---|---|---|---|
| 2-Chloro-5-fluoro-pyrimidine | DMF | 100°C | 6 h | Silica chromatography |
How is purification optimized for this compound, and what challenges arise during chromatographic separation?
Basic Research Focus
Silica gel chromatography is commonly used, with gradient elution (CH₂Cl₂/IPA/hexane) to resolve polar byproducts. Challenges include:
- Co-elution of isomers : Adjusting the polarity of the mobile phase (e.g., increasing IPA content) improves resolution.
- Yield loss : Pre-purification via recrystallization or liquid-liquid extraction may reduce silica gel loading .
What advanced strategies improve reaction yield and selectivity in multi-step syntheses?
Q. Advanced Research Focus
- Catalytic Systems : Palladium acetate with tert-butyl XPhos ligand enhances coupling efficiency in analogous piperidine derivatives, achieving >90% yield under inert atmospheres .
- Temperature Control : Lowering reaction temperatures (40–100°C) minimizes decomposition of heat-sensitive intermediates .
- Protecting Groups : tert-Butoxycarbonyl (Boc) groups stabilize piperidine intermediates but require acidic deprotection, which may conflict with acid-sensitive fluoropyridinyl motifs .
Which analytical methods are most reliable for characterizing this compound and its intermediates?
Q. Advanced Research Focus
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., observed [M+1]⁺ = 345.29 for a related analog) .
- HPLC : Buffered mobile phases (e.g., ammonium acetate, pH 6.5) enhance peak symmetry for polar derivatives .
- NMR : ¹⁹F NMR distinguishes fluorinated regioisomers, critical for verifying substitution patterns.
How does the stability of the benzyl ester group compare to tert-butyl esters under acidic or basic conditions?
Q. Advanced Research Focus
- Benzyl Esters : Labile under hydrogenolysis (H₂/Pd-C) or strong acids (e.g., TFA), making them suitable for transient protection .
- tert-Butyl Esters : Resistant to bases but cleaved by HCl in dioxane, often used for long-term storage .
Recommendation : Use benzyl esters for stepwise synthesis but avoid prolonged exposure to acidic environments.
How can researchers resolve contradictions in reported yields for similar piperidine-carboxylate syntheses?
Advanced Research Focus
Discrepancies arise from:
- Catalyst Loading : Palladium-catalyzed steps (e.g., 0.5 mol% Pd(OAc)₂) improve yields vs. thermal methods .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SNAr reactions but may promote side reactions with primary amines .
- Workup Protocols : Inadequate quenching of excess reagents (e.g., triethylamine) can inflate impurity levels, reducing isolated yields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
